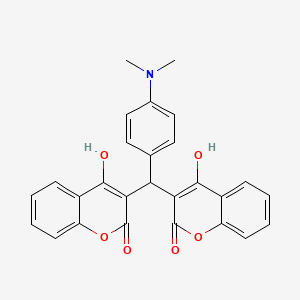

3,3'-(4-(Dimethylamino)benzylidene)bis(4-hydroxycoumarin)

CAS No.: 10172-76-6

Cat. No.: VC14535902

Molecular Formula: C27H21NO6

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10172-76-6 |

|---|---|

| Molecular Formula | C27H21NO6 |

| Molecular Weight | 455.5 g/mol |

| IUPAC Name | 3-[[4-(dimethylamino)phenyl]-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |

| Standard InChI | InChI=1S/C27H21NO6/c1-28(2)16-13-11-15(12-14-16)21(22-24(29)17-7-3-5-9-19(17)33-26(22)31)23-25(30)18-8-4-6-10-20(18)34-27(23)32/h3-14,21,29-30H,1-2H3 |

| Standard InChI Key | HNMKRXCKXKYTJO-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₇H₂₁NO₆ and a molecular weight of 455.5 g/mol . Its IUPAC name is 3-[[4-(dimethylamino)phenyl]-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one, reflecting the presence of two 4-hydroxycoumarin units connected by a 4-(dimethylamino)benzylidene linker .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a non-planar structure where the two coumarin rings are anti-disposed, forming a dihedral angle of approximately 59.55° . This conformation facilitates intermolecular interactions, such as C−H···O hydrogen bonds, which stabilize the crystal lattice . Spectral characterization includes:

-

¹H NMR (DMSO-d₆): δ 16.39 (s, OH), 7.78–7.10 (m, aromatic H), 6.19 (s, CH) .

-

¹³C NMR: Peaks at δ 162.70 (C=O), 152.29 (aromatic C), and 36.71 (CH bridge) .

-

IR: Strong absorption at 1668 cm⁻¹ (lactone C=O) and 3440 cm⁻¹ (OH stretch) .

Synthesis and Optimization

Catalytic Strategies

The compound is synthesized via Knoevenagel condensation between 4-hydroxycoumarin and 4-(dimethylamino)benzaldehyde. Key catalytic systems include:

Dodecylbenzenesulfonic acid (DBSA) acts as a Brønsted acid-surfactant, enhancing solubility in aqueous media while reducing reaction time under microwave irradiation . Sulfanilic acid offers reusability, with negligible yield loss over five cycles .

Biological Activities

Antileishmanial Activity

Against Leishmania donovani promastigotes, the compound exhibits an IC₅₀ of 150–157.5 μg/mL, outperforming sodium stibogluconate (IC₅₀ = 490 μg/mL) . Molecular docking studies suggest inhibition of Leishmania adenine phosphoribosyltransferase, a key enzyme in purine salvage .

Antiviral Properties

In vitro evaluations demonstrate activity against:

-

Feline herpes virus: EC₅₀ = 5–8.1 μM .

The 4-bromobenzylidene derivative shows broader antiviral efficacy, likely due to enhanced lipophilicity .

Cytotoxicity Profile

The compound is non-toxic to HeLa cells at concentrations ≤100 μg/mL, indicating a high selectivity index .

Environmental and Industrial Relevance

The use of aqueous media and recyclable catalysts (e.g., sulfanilic acid) aligns with green chemistry principles, reducing waste and energy consumption . Microwave-assisted synthesis further enhances sustainability by shortening reaction times .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume